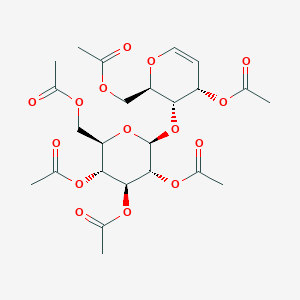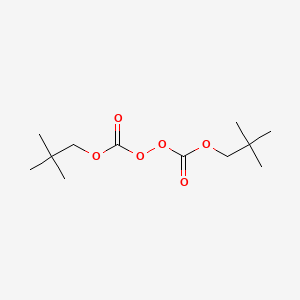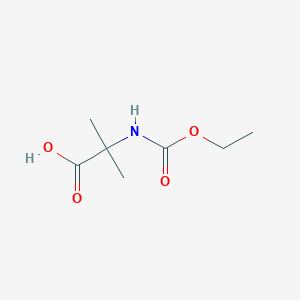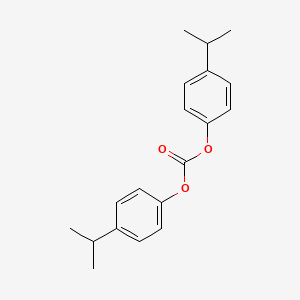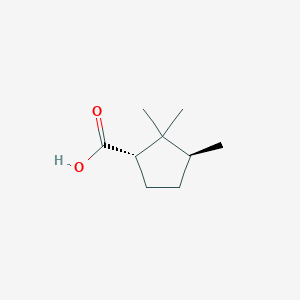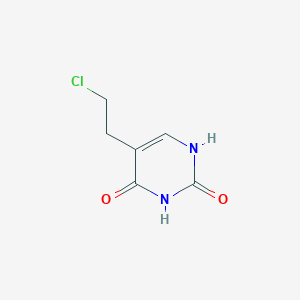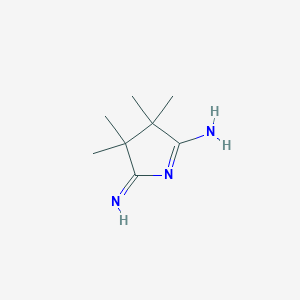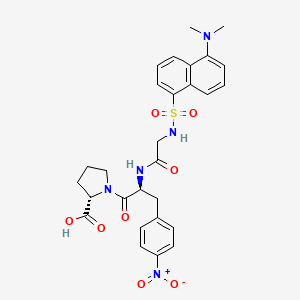
Dansyl-glycyl-nitrophenylalanyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-glycyl-nitrophenylalanyl-proline is a synthetic compound that combines several functional groups, including dansyl, glycine, nitrophenylalanine, and proline. This compound is often used in biochemical research due to its unique properties, such as fluorescence, which makes it useful for various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-glycyl-nitrophenylalanyl-proline typically involves the following steps:
Dansylation: The dansyl group is introduced by reacting dansyl chloride with the amino group of glycine.
Industrial Production Methods
This includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin, followed by cleavage and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-glycyl-nitrophenylalanyl-proline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dansyl group can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted dansyl derivatives.
Applications De Recherche Scientifique
Dansyl-glycyl-nitrophenylalanyl-proline has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in the study of protein and peptide interactions due to its fluorescent properties.
Medicine: Potential use in diagnostic assays and imaging techniques.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The mechanism of action of dansyl-glycyl-nitrophenylalanyl-proline primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying biological molecules. The compound can bind to specific molecular targets, allowing researchers to study interactions and pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl-lysine: Another dansylated amino acid used for similar purposes in fluorescence studies.
Dansyl-arginine: Used in the study of enzyme kinetics and protein interactions.
Dansyl-glutamate: Employed in the analysis of neurotransmitter activity.
Uniqueness
Dansyl-glycyl-nitrophenylalanyl-proline is unique due to its combination of functional groups, which provides a versatile tool for various research applications. Its ability to undergo multiple types of chemical reactions and its strong fluorescent properties make it particularly valuable in analytical and biochemical studies .
Propriétés
Numéro CAS |
80733-88-6 |
|---|---|
Formule moléculaire |
C28H31N5O8S |
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H31N5O8S/c1-31(2)23-8-3-7-21-20(23)6-4-10-25(21)42(40,41)29-17-26(34)30-22(16-18-11-13-19(14-12-18)33(38)39)27(35)32-15-5-9-24(32)28(36)37/h3-4,6-8,10-14,22,24,29H,5,9,15-17H2,1-2H3,(H,30,34)(H,36,37)/t22-,24-/m0/s1 |
Clé InChI |
BRRUPBOETNJTAW-UPVQGACJSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCC[C@H]4C(=O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCCC4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)




